molecular formula C16H17N3O4 B5611225 1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5611225
M. Wt: 315.32 g/mol
InChI Key: SIRNHZAVDQKXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the introduction of the 2-nitrophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and piperazine moiety can also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA: Shares the furan-2-carbonyl group but differs in the presence of a thiourea moiety.

    Phenylboronic Pinacol Esters:

Uniqueness

1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is unique due to its combination of a furan ring, a nitrophenyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNHZAVDQKXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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